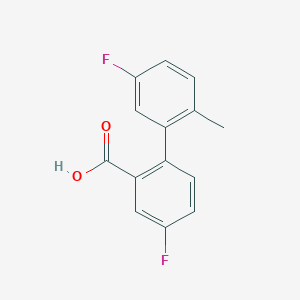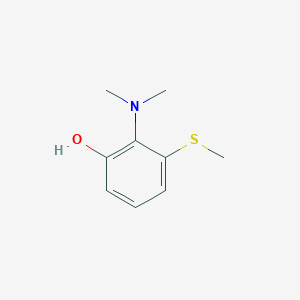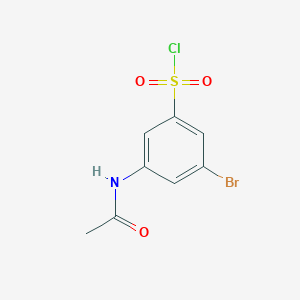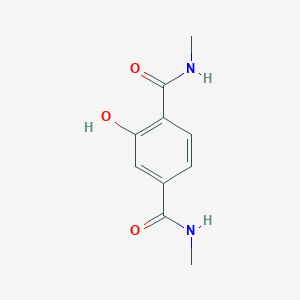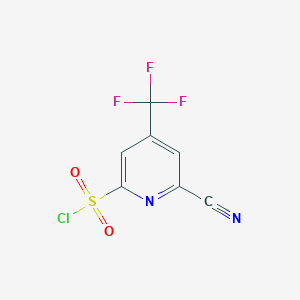
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a cyano group at the 6th position, a trifluoromethyl group at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the oxidative chlorination of 3-cyanopyridine-2(1H)-2-thiones . This process involves the use of chlorinating agents under controlled conditions to achieve the desired sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized to ensure high yield and purity of the final product, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines to form sulfonamides.
Oxidation and Reduction: The cyano and trifluoromethyl groups can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids may be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction of the sulfonyl chloride group with amines.
Oxidized Derivatives: Products formed by the oxidation of the cyano or trifluoromethyl groups.
Applications De Recherche Scientifique
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the development of bioactive compounds and as a tool for studying biological pathways.
Mécanisme D'action
The mechanism of action of 6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamides and other derivatives. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyano-4,6-dimethylpyridine-2-sulfonyl chloride: Similar structure but with methyl groups instead of a trifluoromethyl group.
4-(Trifluoromethyl)pyridine: Lacks the cyano and sulfonyl chloride groups but shares the trifluoromethyl-pyridine core.
Uniqueness
6-Cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both a cyano group and a trifluoromethyl group on the pyridine ring, along with the sulfonyl chloride group, makes it a versatile compound in synthetic chemistry and various applications .
Propriétés
Formule moléculaire |
C7H2ClF3N2O2S |
|---|---|
Poids moléculaire |
270.62 g/mol |
Nom IUPAC |
6-cyano-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H2ClF3N2O2S/c8-16(14,15)6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H |
Clé InChI |
BTWKCSOTJLHMKT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C#N)S(=O)(=O)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


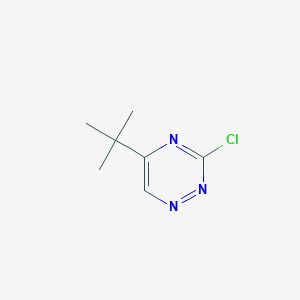
![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)



![1-[4-(2-Aminoethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14849638.png)
![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14849640.png)


